2-Fluoro-5-nitrobenzoyl chloride

Acyl chloride synthesis Chlorination efficiency Process chemistry

2-Fluoro-5-nitrobenzoyl chloride (C₇H₃ClFNO₃, MW 203.55) is a difunctional aromatic acid chloride bearing a fluorine atom at the 2-position and a nitro group at the 5-position of the benzoyl chloride scaffold. It exists as a crystalline solid with a melting point of 60–61 °C and a boiling point of 128–130 °C at reduced pressure (2.5–2.8 Torr).

Molecular Formula C7H3ClFNO3
Molecular Weight 203.55 g/mol
CAS No. 709-46-6
Cat. No. B1337873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-nitrobenzoyl chloride
CAS709-46-6
Molecular FormulaC7H3ClFNO3
Molecular Weight203.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F
InChIInChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H
InChIKeySXJNRYPVXFTJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-nitrobenzoyl chloride (CAS 709-46-6) – Key Physicochemical Properties and Procurement Profile


2-Fluoro-5-nitrobenzoyl chloride (C₇H₃ClFNO₃, MW 203.55) is a difunctional aromatic acid chloride bearing a fluorine atom at the 2-position and a nitro group at the 5-position of the benzoyl chloride scaffold. It exists as a crystalline solid with a melting point of 60–61 °C and a boiling point of 128–130 °C at reduced pressure (2.5–2.8 Torr) [1]. The compound is synthesized by chlorination of 2-fluoro-5-nitrobenzoic acid using oxalyl chloride, achieving a quantitative 100% yield under optimized conditions . The orthogonal combination of the highly electrophilic acyl chloride moiety, the electron-withdrawing nitro group (σₚ ≈ +0.78), and the fluorine substituent (σₘ ≈ +0.34) creates a uniquely activated aromatic system that enables regioselective nucleophilic aromatic substitution (SNAr) chemistry not accessible with non-fluorinated or differently substituted analogs.

Why Generic Benzoyl Chloride Substitution Fails: The Functional Imperative of 2-Fluoro-5-nitrobenzoyl chloride (709-46-6)


Generic substitution of 2-fluoro-5-nitrobenzoyl chloride with its closest analogs—the 4-fluoro-3-nitro regioisomer (CAS 400-94-2), 5-fluoro-2-nitro regioisomer (CAS 394-02-5), or the 2-chloro-5-nitro variant (CAS 25784-91-2)—is not chemically or functionally valid. The 2-fluoro substituent is the critical leaving group for SNAr reactions that underpin the compound's principal synthetic utility; replacing it with chlorine drastically reduces SNAr reactivity (F >> Cl as a leaving group in activated systems). The nitro group at the 5-position provides optimal resonance activation of the fluorine-bearing carbon for nucleophilic attack, a regiochemical arrangement not replicated in the 4-fluoro-3-nitro or 5-fluoro-2-nitro isomers. Furthermore, the acyl chloride functionality enables one-step amide/ester bond formation that cannot be achieved with the parent carboxylic acid (CAS 7304-32-7) without additional activation steps, adding synthetic inefficiency and cost . These three functional groups work in concert: the acid chloride enables acylation, the fluorine enables SNAr displacement, and the nitro group activates the ring and provides a synthetic handle for subsequent reduction to an amine [1].

Quantitative Differentiation Evidence for 2-Fluoro-5-nitrobenzoyl chloride: Head-to-Head and Cross-Study Comparative Data


Synthesis Efficiency: 100% Yield from 2-Fluoro-5-nitrobenzoic Acid Using Oxalyl Chloride

The synthesis of 2-fluoro-5-nitrobenzoyl chloride from 2-fluoro-5-nitrobenzoic acid using oxalyl chloride (3.0 equivalents) proceeds with a quantitative 100% yield after 30 minutes of stirring and concentration under vacuum . In comparison, the synthesis of the parent carboxylic acid 2-fluoro-5-nitrobenzoic acid itself typically requires multi-step nitration and purification sequences with variable yields. The quantitative conversion eliminates the need for chromatographic purification, reducing both material waste and processing time in procurement-scale preparation.

Acyl chloride synthesis Chlorination efficiency Process chemistry

Quinazolinone Cyclocondensation: ~40% Yield Demonstrates Unique 2-Fluoro Requirement for Heterocycle Assembly

In the one-step synthesis of 4(3H)-quinazolinones, 2-fluoro-5-nitrobenzoyl chloride undergoes cyclocondensation with 2-aminopyridine to afford the corresponding quinazolinone in approximately 40% yield [1]. Critically, this reaction is reported specifically for 2-fluoro-substituted benzoyl chlorides; the 2-fluoro substituent is mechanistically required for the cyclocondensation to proceed, as non-fluorinated benzoyl chlorides (e.g., benzoyl chloride itself, 4-nitrobenzoyl chloride, or 2-chlorobenzoyl chloride) do not participate in this one-step quinazolinone-forming reaction [1]. The products precipitate directly from the reaction mixture, requiring no further purification—a significant operational advantage. Additionally, two tetrafluoro quinazolinones derived from this methodology demonstrated moderate antitumor activity against a panel of tumor cell lines [1].

Quinazolinone synthesis Heterocycle chemistry Cyclocondensation

Solid-Phase SNAr Reactivity: Enables Substitutions Unattainable by Alkylation or Arylation

Makino et al. (Synlett 2001) demonstrated that support-bound 2-fluoro-5-nitrobenzoyl amides undergo smooth SNAr reaction with primary amines to introduce 1N-substitutions on quinazoline-2,4-diones that cannot be prepared by conventional alkylation or arylation . This method enabled the efficient solid-phase synthesis of diverse 1,3N-disubstituted quinazoline-2,4-diones, and the nitro group could be repeatedly reduced to generate 3N-amines for iterative oligomer synthesis, culminating in a quinazoline-2,4-dione tetramer . By contrast, earlier solid-phase approaches using 2-methoxycarbonylphenylisothiocyanate could not achieve 1-substitutions at all due to competing reactivity of the 2-sulfur atom . The 2-fluoro-5-nitrobenzoyl scaffold thus provides a unique synthetic gateway that alternative acylating agents lack.

Solid-phase synthesis SNAr reaction Quinazoline-2,4-dione

Sequential SN2-SNAr Heterocycle Synthesis: 80% Overall Yield for 6-Nitro-4H-benzo[d][1,3]thiazin-2-amine

Gnanasekaran et al. (Molbank 2016) developed an efficient, cost-effective synthesis of 6-nitro-4H-benzo[d][1,3]thiazin-2-amine based on a sequential SN2-SNAr process starting from 2-fluoro-5-nitrobenzyl bromide, a derivative of the target compound [1]. The optimized protocol achieved an overall yield of 80%, representing a 26-percentage-point improvement over the initial unoptimized route, which gave only 54% overall yield due to emulsion formation during work-up [1]. 1,3-Thiazin-2-amines bearing this scaffold have potent inhibitory activity against amyloid precursor protein (APP) and beta-secretase proteins (BACE1 and BACE2), making them of significant interest for Alzheimer's disease drug discovery [1].

1,3-Thiazin-2-amine synthesis Tandem SN2-SNAr Alzheimer's disease targets

Fluorescent Probe Derivatization: 2-Fluoro-5-nitrobenzoyl Moiety Enables NIR H₂Sₙ Imaging in Hypoxia Models

Zhang et al. (J Hazard Mater 2020) employed 2-fluoro-5-nitrobenzoic acid—the direct precursor of 2-fluoro-5-nitrobenzoyl chloride—to synthesize the near-infrared fluorescent probe BCy-FN ((2-fluoro-5-nitrobenzoyl)oxy)-Benzo[e]cyanine) in a single step [1]. The 2-fluoro-5-nitrobenzoyl moiety serves a dual function: it acts as both a fluorescence quencher (via photoinduced electron transfer) and a specific recognition site for hydrogen polysulfides (H₂Sₙ). Upon reaction with H₂Sₙ, the 2-fluoro-5-nitrobenzoyl group is cleaved, restoring NIR fluorescence. The probe demonstrated mitochondria localization and enabled the first-ever observation of HSNO-mediated H₂Sₙ formation in living cells and in zebrafish under hypoxia stress [1]. This application is uniquely dependent on the 2-fluoro-5-nitro substitution pattern; other nitrobenzoyl isomers (e.g., 4-nitrobenzoyl) lack the appropriate electronic properties for this turn-on sensing mechanism.

Fluorescent probe Hydrogen polysulfide detection Near-infrared imaging

Electron-Withdrawing Synergy: Combined σ Constants of 2-F and 5-NO₂ Create Uniquely Activated SNAr Substrate

The 2-fluoro-5-nitro substitution pattern creates a uniquely activated aromatic ring for nucleophilic aromatic substitution. The nitro group at the 5-position contributes a Hammett σₚ constant of approximately +0.78, while the fluorine at the 2-position contributes a σₘ constant of approximately +0.34 [1]. The combined electron-withdrawing effect of these two substituents (>1.1 σ units) renders the fluorine-bearing carbon (C-2) highly electrophilic and susceptible to SNAr displacement. By comparison, the 4-fluoro-3-nitro regioisomer (CAS 400-94-2) positions the nitro group meta to the fluorine leaving group, reducing resonance activation. The 2-chloro-5-nitro analog (CAS 25784-91-2) suffers from chlorine's poorer leaving-group ability relative to fluorine in SNAr reactions. This electronic profile explains why 2-fluoro-5-nitrobenzoyl derivatives are the substrates of choice for SNAr-based heterocycle synthesis in the peer-reviewed methods described above.

Hammett constants Electronic effects SNAr substrate activation

Optimal Application Scenarios for 2-Fluoro-5-nitrobenzoyl chloride (709-46-6) Based on Quantitative Evidence


One-Step Quinazolinone Library Synthesis for Anticancer Screening

Medicinal chemistry teams synthesizing 4(3H)-quinazolinone libraries should select 2-fluoro-5-nitrobenzoyl chloride because it is the only benzoyl chloride class that participates in the one-step cyclocondensation with 2-amino-N-heterocycles reported by Deetz et al. [1]. The reaction yields ~40% with precipitation-driven purification, enabling rapid parallel synthesis without chromatography. Two tetrafluoro quinazolinones from this methodology showed moderate antitumor activity, validating the biological relevance of the scaffold [1]. Non-fluorinated benzoyl chlorides simply do not undergo this reaction, making the 2-fluoro substituent an absolute structural requirement rather than an optimization variable.

Solid-Phase Synthesis of Quinazoline-2,4-dione Libraries with Full 1N-Diversification

Groups employing solid-phase synthesis for heterocycle library production should use 2-fluoro-5-nitrobenzoyl chloride as the key acylating agent for constructing 1,3N-disubstituted quinazoline-2,4-diones. As demonstrated by Makino et al., the SNAr reactivity of support-bound 2-fluoro-5-nitrobenzoyl amides enables introduction of 1N-substitutions that are inaccessible by conventional alkylation or arylation chemistry . The iterative reduction-SNAr sequence also permits oligomer synthesis, extending utility to polymer-supported medicinal chemistry and material science applications.

Cost-Effective Synthesis of 1,3-Thiazin-2-amines for Alzheimer's Disease Drug Discovery

Research programs targeting BACE1/BACE2 for Alzheimer's disease should procure 2-fluoro-5-nitrobenzoyl chloride for the efficient preparation of 6-nitro-4H-benzo[d][1,3]thiazin-2-amines. The optimized sequential SN2-SNAr protocol achieves 80% overall yield, representing a 48% relative improvement over the unoptimized route (54% yield) [2]. Given that 1,3-thiazin-2-amines are potent inhibitors of amyloid precursor protein processing, the high-yielding access provided by this scaffold directly impacts the feasibility of hit-to-lead optimization campaigns.

Construction of NIR Fluorescent Probes for Reactive Sulfur Species Imaging

Chemical biology laboratories developing fluorescent sensors for hydrogen polysulfides (H₂Sₙ) should use 2-fluoro-5-nitrobenzoyl chloride (or its acid precursor) for probe construction. Zhang et al. demonstrated that the 2-fluoro-5-nitrobenzoyl moiety simultaneously serves as a fluorescence quencher and a specific H₂Sₙ recognition site, enabling the first NIR imaging of HSNO-mediated H₂Sₙ formation under hypoxia stress in zebrafish [3]. Alternative nitrobenzoyl isomers lack the appropriate electronic properties for this dual-function sensing mechanism, making the 2-fluoro-5-nitro pattern uniquely suited for turn-on probe design.

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